molecular formula C26H27N3O4 B2750266 Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate CAS No. 896353-81-4

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate

Cat. No.: B2750266
CAS No.: 896353-81-4
M. Wt: 445.519
InChI Key: YFOSQZNFNWEPGQ-UHFFFAOYSA-N
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Description

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is a structurally complex compound featuring a carbamate group linked to an ethyl chain substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety and a 4-phenylpiperazine ring. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in bioactive molecules due to its electron-rich aromatic system, which facilitates interactions with biological targets . The 4-phenylpiperazine moiety may enhance solubility and receptor-binding affinity, as seen in antipsychotic and vasodilatory agents . The carbamate group contributes to metabolic stability compared to ester or amide analogs .

Properties

IUPAC Name

phenyl N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c30-26(33-22-9-5-2-6-10-22)27-18-23(20-11-12-24-25(17-20)32-19-31-24)29-15-13-28(14-16-29)21-7-3-1-4-8-21/h1-12,17,23H,13-16,18-19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOSQZNFNWEPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Piperazine Derivative: The piperazine ring is often synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The benzo[d][1,3]dioxole and piperazine derivatives are coupled using a suitable linker, often involving nucleophilic substitution reactions.

    Carbamate Formation: The final step involves the reaction of the intermediate with phenyl chloroformate to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the carbamate group, potentially leading to the formation of amines.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nitration can be done using a mixture of nitric and sulfuric acids.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Amines or alcohols can be formed.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmacological Properties

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate exhibits a range of pharmacological activities that make it a candidate for further research:

  • Antiplasmodial Activity : This compound has shown significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. Its structure suggests it may inhibit specific pathways in the parasite, making it a potential lead for antimalarial drug development .
  • Cytotoxicity Profile : Research indicates that the compound possesses low cytotoxicity, which is crucial for developing safe therapeutic agents. The selectivity index suggests a favorable therapeutic window, making it an attractive candidate for further exploration .
  • Physicochemical Properties : The compound's physicochemical characteristics, such as log P and log D values, are essential for understanding its absorption and distribution within biological systems. These properties have been calculated to determine its suitability as a drug candidate .

Therapeutic Applications

The therapeutic applications of this compound can be summarized as follows:

Application AreaDescription
Antimalarial Treatment Potential use in treating malaria due to its effective inhibition of P. falciparum .
Neurological Disorders The piperazine moiety suggests potential applications in treating anxiety or depression .
Cancer Research Investigations into its cytotoxic effects may reveal applications in oncology .

Case Studies

Several studies have highlighted the efficacy and safety profile of similar compounds in clinical settings:

  • Antimalarial Studies : A study demonstrated that derivatives of phenoxybenzamides exhibited high antiplasmodial activity with minimal toxicity to human cells. This aligns with the observed properties of this compound, suggesting its potential in malaria treatment .
  • Psychotropic Effects : Compounds with similar piperazine structures have been investigated for their anxiolytic properties. Research indicates that modifications to piperazine derivatives can enhance their effectiveness in treating anxiety disorders, suggesting a pathway for further exploration of this carbamate compound in psychiatric applications .
  • Cancer Cytotoxicity : Studies on related compounds have shown promising results in selectively targeting cancer cells while sparing healthy tissue. This property could be beneficial for developing targeted cancer therapies using this compound as a scaffold for new drug development .

Mechanism of Action

The mechanism of action of Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it could act as an agonist or antagonist at serotonin or dopamine receptors, influencing mood and behavior.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Compound Name Key Substituents Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference
D14 (penta-2,4-dienamide) 4-(Methylthio)phenyl 208.9–211.3 13.7 6.79 (d, J = 7.8 Hz, 1H)
D16 (penta-2,4-dienamide) 4-(Benzyloxy)phenyl 231.4–233.5 21.3 6.75–6.68 (m, 3H)
L2 (EthR inhibitor) 2,2-Difluorobenzo[d][1,3]dioxol-5-yl N/A N/A 5.96 (s, 2H, OCH2O)
7b (thiazole derivative) Benzo[d][1,3]dioxol-5-yl N/A 98 4.26 (q, J = 7.2 Hz, 2H, OCH2CH3)
ABT-627 (pyrrolidine carboxylate) 4-Methoxyphenyl N/A N/A 3.52 (s, 2H, CH2CO)

Biological Activity

Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential neuropharmacological effects. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzo[d][1,3]dioxole moiety and a piperazine derivative. This combination is known to influence its interaction with biological targets, particularly in the central nervous system.

  • Cholinesterase Inhibition :
    • The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Neurotransmitter Modulation :
    • Research indicates that similar compounds can modulate neurotransmitter systems, including serotonin and dopamine pathways, which are implicated in mood and cognitive functions .

Efficacy in Animal Models

Several studies have investigated the efficacy of phenyl carbamate derivatives in animal models:

  • Seizure Models : In models induced by pentylenetetrazole (PTZ), compounds similar to phenyl carbamate have shown protective effects against seizure activity by modulating GABAergic signaling pathways. This suggests potential applications in epilepsy treatment .
  • Cognitive Function : Animal studies have demonstrated that cholinesterase inhibitors can improve memory and learning tasks in rodents, indicating a possible cognitive-enhancing effect of phenyl carbamate through increased acetylcholine availability .

Case Studies

  • Alzheimer’s Disease Models :
    • A study highlighted the use of phenyl carbamate derivatives in transgenic mouse models of Alzheimer’s disease, showing improved cognitive performance and reduced amyloid plaque formation .
  • Behavioral Assessments :
    • Behavioral tests assessing anxiety and depression-like symptoms indicated that similar compounds could exert anxiolytic effects through serotonin receptor modulation .

Comparative Analysis of Biological Activity

Compound NameMechanism of ActionEfficacyReference
Phenyl CarbamateAChE InhibitionModerate
Compound XSerotonin ModulationHigh
Compound YGABAergic EffectsLow to Moderate

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)carbamate?

  • Methodology : Utilize catalyst-free aqueous ethanol-mediated synthesis (as demonstrated for analogous carbamates) to minimize side reactions . Optimize reaction stoichiometry, temperature (70–90°C), and solvent polarity. Purification via normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) ensures high purity . Monitor reaction progress using TLC or HPLC with UV detection.

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodology : Combine 1^1H/13^13C NMR to confirm the presence of the benzo[d][1,3]dioxolyl and phenylpiperazine moieties. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak). IR spectroscopy identifies carbamate C=O stretching (~1700 cm1^{-1}) and aromatic C-H bonds . X-ray crystallography may resolve stereochemical uncertainties if single crystals are obtainable .

Q. What safety protocols are critical during handling and storage?

  • Methodology : Store at –20°C under inert gas (N2_2) to prevent hydrolysis. Use PPE (gloves, goggles) and avoid ignition sources (P210 hazard code) . For spills, neutralize with sodium bicarbonate and adsorb with vermiculite. Document MSDS/SDS compliance for lab audits .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenylpiperazine moiety influence biological activity?

  • Methodology : Synthesize analogs with electron-withdrawing (e.g., –NO2_2) or donating (–OCH3_3) groups at the phenylpiperazine para-position. Compare binding affinities via radioligand assays (e.g., dopamine/serotonin receptors). Computational modeling (DFT or molecular docking) predicts steric/electronic interactions .

Q. What mechanistic pathways explain inconsistencies in pharmacokinetic data across in vitro vs. in vivo models?

  • Methodology : Perform metabolic stability assays (e.g., liver microsomes) to identify cytochrome P450-mediated oxidation hotspots. Use LC-MS/MS to quantify metabolites and correlate with bioavailability discrepancies. Adjust experimental design using Design of Experiments (DoE) to isolate variables (e.g., pH, enzyme concentration) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved selectivity?

  • Methodology : Replace the benzo[d][1,3]dioxolyl group with bioisosteres (e.g., 2,3-dihydrobenzofuran) and assess potency via IC50_{50} assays. Evaluate selectivity using panels of off-target receptors (e.g., GPCRs, kinases). Apply QSAR models to prioritize synthetic targets .

Q. What analytical methods validate batch-to-batch consistency for pharmacological studies?

  • Methodology : Implement UPLC-PDA for purity analysis (>98%) and DSC/TGA to confirm thermal stability. Quantify residual solvents (e.g., DCM, ethanol) via GC-MS. Use chiral HPLC to verify enantiomeric excess in stereospecific analogs .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. nonpolar solvents be reconciled?

  • Methodology : Re-evaluate solvent polarity indices (e.g., Hansen parameters) and compound ionization (pKa ~8.5 for the piperazine nitrogen). Use phase-solubility diagrams to identify co-solvents (e.g., PEG-400) that enhance aqueous solubility. Validate with shake-flask method and UV spectrophotometry .

Q. Why do cytotoxicity assays show variability across cell lines?

  • Methodology : Standardize assay conditions (e.g., incubation time, serum concentration). Perform transcriptomic profiling to identify cell-specific efflux transporters (e.g., P-gp). Use isogenic cell lines to isolate genetic factors. Apply statistical models (ANOVA) to distinguish biological vs. technical variability .

Experimental Design Tables

Parameter Basic Research Advanced Research
Synthesis Yield 60–75% (catalyst-free, ethanol) >85% (microwave-assisted, DMF)
Purity >95% (HPLC-UV) >99% (preparative SFC)
Biological Testing IC50_{50} (µM range) Ki (nM range, radioligand)

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